1-cyclopropyl-1H-imidazol-2-amine chemical structure and properties
1-cyclopropyl-1H-imidazol-2-amine chemical structure and properties
An In-Depth Technical Guide to 1-Cyclopropyl-1H-imidazol-2-amine: A Privileged Scaffold for Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful discovery of novel therapeutics. 1-Cyclopropyl-1H-imidazol-2-amine emerges as a compound of significant interest, embodying the convergence of two powerful pharmacophores: the biologically ubiquitous 2-aminoimidazole (2-AI) core and the conformationally rigid, metabolically robust cyclopropyl group. This guide provides a comprehensive technical overview of this molecule, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its core molecular profile, propose a rational synthetic strategy, outline key analytical characterization methods, and explore its vast potential as a versatile scaffold in the design of next-generation pharmaceuticals.
Introduction: The Strategic Fusion of Two Key Pharmacophores
The pursuit of novel chemical entities with desirable drug-like properties often involves the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The 2-aminoimidazole (2-AI) moiety is a quintessential example of such a scaffold.[1][2] It is a core component of numerous marine alkaloids, many of which exhibit potent biological activities, including antibiotic and anti-biofilm properties.[3] The unique electronic distribution and hydrogen bonding capabilities of the 2-AI ring system have made it a cornerstone in the development of therapeutics for a wide array of diseases, including cancer, diabetes, and infectious diseases.[2]
Complementing the 2-AI core, the cyclopropyl group has become an indispensable tool in drug design.[4][5] Its introduction into a molecule can confer several advantageous properties:
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Metabolic Stability: The strained C-H bonds are more resistant to enzymatic oxidation by cytochrome P450 enzymes compared to their aliphatic counterparts.
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Conformational Rigidity: The fixed, three-dimensional nature of the ring reduces the number of accessible conformations, which can lock the molecule into a bioactive shape, thereby increasing potency and selectivity.[4]
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Improved Physicochemical Properties: The cyclopropyl ring can modulate lipophilicity and pKa, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The molecule 1-cyclopropyl-1H-imidazol-2-amine represents a deliberate and strategic combination of these two motifs. It offers the rich biological relevance of the 2-AI scaffold while incorporating the well-documented benefits of the cyclopropyl ring, making it a highly attractive starting point for library synthesis and lead optimization campaigns.
Core Molecular Profile
Chemical Structure and Identifiers
The structure consists of a five-membered imidazole ring substituted with a primary amine at the 2-position and a cyclopropyl group at the N1 position.
Caption: Chemical structure of 1-cyclopropyl-1H-imidazol-2-amine.
Physicochemical & Safety Data
The fundamental properties of this compound are summarized below for ease of reference in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 1540194-36-2 | [6][7] |
| Molecular Formula | C₆H₉N₃ | [6][7] |
| Molecular Weight | 123.16 g/mol | [6][7] |
| Appearance | White to off-white powder | [6] |
| Typical Purity | ≥95% | [6][7] |
| InChI Key | USCWQOHKTHMBHG-UHFFFAOYSA-N | [6] |
| Signal Word | Warning | [6] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [6] |
| Hazard Statements | H315 (Causes skin irritation) | [6] |
| H319 (Causes serious eye irritation) | [6] | |
| H335 (May cause respiratory irritation) | [6] |
Note on Handling: Based on its hazard profile, 1-cyclopropyl-1H-imidazol-2-amine should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthetic Strategy and Experimental Protocol
While numerous methods exist for the synthesis of the 2-aminoimidazole core, a robust and widely applicable strategy involves the condensation of a guanidine derivative with an α-halocarbonyl compound or its synthetic equivalent.[2] This approach is favored due to the commercial availability of diverse starting materials and the generally high efficiency of the cyclization step.
Retrosynthetic Analysis
Our retrosynthetic approach disconnects the imidazole ring at the N1-C5 and C2-N3 bonds, leading back to a cyclopropyl-substituted guanidine and a three-carbon electrophilic synthon. This is a logical disconnection that simplifies the synthesis into the assembly of two key fragments.
Caption: Retrosynthetic pathway for 1-cyclopropyl-1H-imidazol-2-amine.
Proposed Experimental Protocol
This two-step protocol is designed to be a self-validating system, where the successful isolation and characterization of the intermediate in Step 1 provides confidence for proceeding to the final cyclization.
Step 1: Synthesis of N-Cyclopropylguanidine Nitrate
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Rationale: The synthesis of the guanidine fragment is the crucial first step. Reacting cyclopropylamine with cyanamide under acidic conditions is a standard and effective method for producing monosubstituted guanidines. The product is isolated as a stable nitrate salt.
-
Procedure:
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To a stirred solution of cyclopropylamine (1.0 eq) in isopropanol (5 mL per 1 g of amine), add concentrated nitric acid (1.0 eq) dropwise at 0 °C.
-
Allow the solution to warm to room temperature. Add a 50 wt. % aqueous solution of cyanamide (1.1 eq) in a single portion.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85-90 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
The product, N-cyclopropylguanidine nitrate, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum.
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Step 2: Synthesis of 1-Cyclopropyl-1H-imidazol-2-amine
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Rationale: This is the key ring-forming step. The guanidine salt is condensed with 2-bromo-1,1-diethoxyethane. The diethoxyethane serves as a protected form of bromoacetaldehyde, which is unstable. The reaction is typically run under basic conditions to liberate the free guanidine and promote cyclization, followed by acidic workup to facilitate dehydration and aromatization.
-
Procedure:
-
In a round-bottom flask, suspend N-cyclopropylguanidine nitrate (1.0 eq) in ethanol (10 mL per 1 g).
-
Add a solution of sodium ethoxide in ethanol (2.1 eq, e.g., 21 wt. %) dropwise to the suspension at room temperature to form the free base.
-
Add 2-bromo-1,1-diethoxyethane (1.05 eq) to the reaction mixture.
-
Heat the mixture to reflux for 12-18 hours. The reaction should be monitored by LC-MS for the formation of the cyclized intermediate and the final product.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.
-
Redissolve the residue in water and add concentrated hydrochloric acid until the pH is ~1-2. Stir at room temperature for 1 hour to ensure complete hydrolysis of any remaining acetal and dehydration to the imidazole.
-
Basify the aqueous solution with 6M NaOH to pH >12, resulting in the precipitation of the product.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
Caption: Proposed two-step synthetic workflow.
Physicochemical Characterization and Analytical Control
Unambiguous structural confirmation and purity assessment are critical. The following techniques are standard for characterizing the final compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect to see characteristic signals for the imidazole ring protons (typically in the 6.0-7.5 ppm region). The exocyclic NH₂ protons will appear as a broad singlet that is exchangeable with D₂O.[8] The cyclopropyl protons will present as a complex multiplet in the upfield region (typically 0.5-1.5 ppm), along with a distinct methine proton signal where the ring attaches to the imidazole nitrogen.
-
¹³C NMR: The spectrum will show six distinct carbon signals. The C2 carbon bearing the amino group will be the most downfield of the ring carbons. The three carbons of the cyclopropyl group will appear in the upfield aliphatic region.
-
-
Infrared (IR) Spectroscopy: Key diagnostic peaks include N-H stretching vibrations for the primary amine and imidazole N-H in the 3100-3400 cm⁻¹ region.[9] The N-H scissoring bend is expected around 1600-1650 cm⁻¹.[9] Stretching vibrations for the C=N and C=C bonds of the imidazole ring will appear in the 1450-1600 cm⁻¹ range.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should confirm the molecular formula. The expected [M+H]⁺ ion would have an m/z of approximately 124.0875, corresponding to the formula [C₆H₁₀N₃]⁺.
Applications in Medicinal Chemistry and Drug Development
The true value of 1-cyclopropyl-1H-imidazol-2-amine lies in its utility as a versatile building block for creating diverse compound libraries.
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A Functional Handle for Derivatization: The primary amine at the C2 position is a highly reactive and versatile nucleophile. It serves as a key attachment point for a wide range of chemical transformations, including:
-
Amide bond formation with carboxylic acids.
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Sulfonamide synthesis with sulfonyl chlorides.
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Reductive amination with aldehydes and ketones.
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Urea and thiourea formation with isocyanates and isothiocyanates.
-
-
Scaffold for Privileged Structures: By leveraging the reactivity of the 2-amino group, this molecule can be elaborated into more complex structures targeting various enzyme families and receptors. The cyclopropyl group provides a rigid anchor that can explore specific pockets within a protein's active site, while the 2-aminoimidazole core provides crucial hydrogen bonding interactions.
-
Potential Therapeutic Areas: Given the established activities of related compounds, derivatives of this scaffold are promising candidates for investigation in several areas:
-
Oncology: As inhibitors of kinases and other enzymes involved in cell signaling.
-
Infectious Diseases: As antibacterial or antifungal agents, building on the natural product heritage of the 2-AI scaffold.[3]
-
Neurology: As modulators of G-protein coupled receptors (GPCRs), where conformational rigidity can impart high selectivity.
-
Conclusion
1-Cyclopropyl-1H-imidazol-2-amine is more than just a simple heterocycle; it is a meticulously designed building block that offers a powerful combination of biological relevance and optimized physicochemical properties. Its rational synthesis and versatile functional handle make it an invaluable tool for medicinal chemists. By providing both a rigid, metabolically stable anchor and a key site for biological interactions, this scaffold is poised to accelerate the discovery of new and effective therapeutic agents across a spectrum of diseases.
References
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Reactive Carbonyl-Scavenging Ability of 2-Aminoimidazoles: 2-Amino-1-methylbenzimidazole and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
1-(Cyclopropylmethyl)-1H-imidazol-2-amine — Chemical Substance Information. NextSDS. [Link]
-
Chemistry of 2-Aminoimidazoles | Request PDF. ResearchGate. [Link]
-
A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
One-Pot Three-Component Strategy for Functionalized 2-Aminoimidazoles via Ring Opening of α-Nitro Epoxides. Organic Letters - ACS Publications. [Link]
-
1-(Cyclopropylmethyl)-1H-imidazole | C7H10N2 | CID 44345498. PubChem. [Link]
-
1-cyclopropyl-5-phenyl-1H-imidazol-2-amine — Chemical Substance Information. NextSDS. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. [Link]
- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
Advances in the Synthesis of Cyclopropylamines. Chemical Reviews - ACS Publications. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
(PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. [Link]
-
SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]
-
¹H NMR spectra of 2-amino-2',5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitrile 4b. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-cyclopropyl-1H-imidazol-2-amine | 1540194-36-2 [sigmaaldrich.com]
- 7. 1-Cyclopropyl-1H-imidazol-2-amine | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
